2,6-Pyridinedicarbothioamide
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Overview
Description
2,6-Pyridinedicarbothioamide is an organosulfur compound known for its unique chemical properties and applications This compound is characterized by the presence of two thioamide groups attached to a pyridine ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Pyridinedicarbothioamide can be synthesized through several methods. One common approach involves the reaction of pyridine-2,6-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the thioamide . Another method includes the direct reaction of pyridine-2,6-dicarboxylic acid with hydrogen sulfide in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Pyridinedicarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Pyridinedicarbothioamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Pyridinedicarbothioamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules and pathways, influencing various biochemical processes. The compound’s thioamide groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Pyridine-2,6-dicarboxamide: Similar structure but with amide groups instead of thioamide groups.
Pyridine-2,6-dicarboxylic acid: The parent compound with carboxylic acid groups.
Uniqueness: 2,6-Pyridinedicarbothioamide is unique due to its thioamide groups, which impart distinct chemical reactivity and coordination properties compared to its analogs. This uniqueness makes it valuable in specific applications where strong metal coordination is required .
Properties
CAS No. |
5393-24-8 |
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Molecular Formula |
C7H7N3S2 |
Molecular Weight |
197.3 g/mol |
IUPAC Name |
pyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C7H7N3S2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) |
InChI Key |
GTGKXQDPPFSLQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=S)N)C(=S)N |
Origin of Product |
United States |
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